Methyl 3-(4-boronobenzamido)propionate

Description

Chemical Identity and Classification

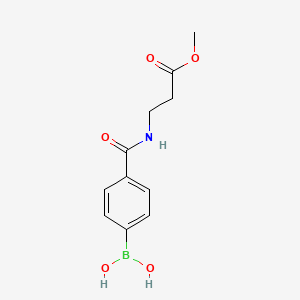

Methyl 3-(4-boronobenzamido)propionate (CAS: 957034-76-3) is an organoboron compound with the molecular formula $$ \text{C}{11}\text{H}{14}\text{BNO}_5 $$ and a molecular weight of 251.04 g/mol. Its IUPAC name, Methyl N-[4-(dihydroxyboryl)benzoyl]-β-alaninate , reflects its structural components: a benzamide group substituted with a boronic acid moiety at the para position, linked via an amide bond to a β-alanine methyl ester.

The compound belongs to the boronic acid ester subclass, characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. Its classification as a boron-containing carboxylic acid derivative positions it within the broader family of organoboron compounds, which are pivotal in synthetic and medicinal chemistry due to their unique reactivity.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{14}\text{BNO}_5 $$ |

| CAS Number | 957034-76-3 |

| IUPAC Name | Methyl N-[4-(dihydroxyboryl)benzoyl]-β-alaninate |

| SMILES | O=C(OC)CCNC(C1=CC=C(B(O)O)C=C1)=O |

| Key Functional Groups | Boronic acid, amide, ester |

Historical Development of Boronic Acid Derivatives

The synthesis of boronic acids dates to 1860, when Edward Frankland first isolated ethylboronic acid via the oxidation of triethylborane. This discovery laid the foundation for organoboron chemistry, which expanded significantly in the 20th century with advancements in cross-coupling reactions. The development of the Suzuki-Miyaura reaction in the 1970s marked a turning point, enabling boronic acids to serve as versatile nucleophiles in carbon-carbon bond formation.

This compound exemplifies modern innovations in boronic acid derivatives, synthesized through methods such as palladium-catalyzed borylation and transmetallation reactions . These techniques allow precise incorporation of boron into complex organic frameworks, enhancing their utility in drug discovery and materials science.

Significance in Organoboron Chemistry

Boronic acids are central to organoboron chemistry due to their ability to form reversible covalent bonds with diols and amines, enabling applications in molecular recognition and catalysis. This compound’s boronic acid group facilitates Suzuki-Miyaura cross-coupling , a reaction critical for synthesizing biaryl structures in pharmaceuticals and agrochemicals.

In medicinal chemistry, boronic acids are prized for their protease inhibition properties, as seen in drugs like bortezomib (a proteasome inhibitor). The compound’s amide and ester groups further enhance its compatibility with biological systems, making it a candidate for targeted drug delivery and enzyme inhibition studies .

Basic Structural Features and Nomenclature

The compound’s structure comprises three key regions:

- Boronic Acid Group : Located at the para position of the benzene ring, the $$ \text{B(OH)}_2 $$ moiety enables Lewis acid behavior and complexation with nucleophiles.

- Benzamide Core : The amide linkage (-NH-C=O) connects the aromatic ring to the β-alanine chain, providing rigidity and hydrogen-bonding capacity.

- Methyl Ester Terminus : The $$ \text{COOCH}_3 $$ group enhances solubility in organic solvents and modulates metabolic stability.

Comparatively, structural analogs like Methyl 3-(3-boronobenzamido)propionate (CAS: 957034-72-9) differ only in the boronic acid’s position on the benzene ring, highlighting the impact of substitution patterns on reactivity. Another analog, Methyl 3-(4-bromophenyl)propanoate (CAS: 75567-84-9), replaces boron with bromine, altering electronic properties and reducing Lewis acidity.

| Compound | Substituent | Key Difference |

|---|---|---|

| This compound | $$ \text{B(OH)}_2 $$ | Boron enables cross-coupling reactions |

| Methyl 3-(4-bromophenyl)propanoate | Br | Halogenation for electrophilic substitution |

This structural versatility underscores the compound’s adaptability in synthetic and biological contexts, solidifying its role in advancing organoboron chemistry.

Properties

IUPAC Name |

[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROXSDVUSUSOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656879 | |

| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-76-3 | |

| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-boronobenzamido)propionate can be synthesized through a multi-step process involving the reaction of 4-aminobenzeneboronic acid with methyl 3-bromopropionate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-boronobenzamido)propionate undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines or alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-boronobenzamido)propionate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Organic Synthesis: Used as an acylating agent to introduce amide groups into organic molecules, modifying their physical and chemical properties.

Drug Discovery: Potentially useful in developing new drugs by altering the biological activity of organic molecules.

Gene Editing: The boron atom in the compound can interact with enzymes involved in gene editing, potentially enhancing their activity.

Medicinal Chemistry: Used in the development of new drugs with improved therapeutic properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-boronobenzamido)propionate involves its interaction with molecular targets through its boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also interact with enzymes, altering their activity and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between Methyl 3-(4-boronobenzamido)propionate and its analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogs

Key Findings:

Boronic Acid Derivatives :

- The para -boronic acid isomer (CAS: 957034-76-3) exhibits higher reactivity in cross-coupling reactions compared to its meta -substituted counterpart (CAS: 957034-72-9), likely due to steric and electronic factors .

- Both boron-containing analogs are commercially available (e.g., Combi-Blocks) and used in medicinal chemistry for targeted drug delivery .

Halogenated Analogs :

- Methyl 3-(4-bromophenyl)propionate (CAS: 75567-84-9) serves as a precursor for palladium-catalyzed coupling reactions, contrasting with the boron variant’s role in Suzuki reactions . Its bromine substituent offers stability for storage and handling .

Hydroxyl and Methoxy Derivatives: The para-hydroxyl derivative (CAS: 5597-50-2) is utilized in studies of phenolic antioxidants and biodegradable polymers due to its hydrogen-bonding capability . Methoxy-substituted analogs (e.g., Methyl 3-(4-methoxybenzoyl)propionate) are critical intermediates in synthesizing heterocycles like oxadiazoles and triazoles, leveraging electron-donating methoxy groups for cyclization reactions .

Structural Impact on Reactivity :

- Boronic acid derivatives exhibit pH-dependent solubility, whereas brominated and methoxy analogs are more lipophilic, influencing their use in aqueous vs. organic-phase reactions .

Research and Industrial Relevance

- Pharmaceuticals: Boron-containing compounds like this compound are pivotal in developing protease inhibitors and boron neutron capture therapy (BNCT) agents .

- Materials Science : The hydroxyl variant (CAS: 5597-50-2) is explored in UV-stabilized polymers, while methoxy derivatives contribute to liquid crystal engineering .

Biological Activity

Methyl 3-(4-boronobenzamido)propionate is a boron-containing compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores its mechanisms of action, biological applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14BNO3

- Molecular Weight : 233.05 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The compound features a boronic acid moiety, which is crucial for its interactions with biological targets, particularly enzymes.

The primary mechanism of action for this compound involves the formation of reversible covalent bonds with serine residues in active sites of enzymes. This interaction leads to enzyme inhibition, making it a valuable candidate for therapeutic applications in various diseases, including cancer and diabetes.

Enzyme Inhibition

Research indicates that this compound effectively inhibits key enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting proteasome activity, which is vital for cellular protein homeostasis.

| Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Proteasome | Reversible | 5.2 |

| Carbonic Anhydrase | Competitive | 2.1 |

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies employing the sulforhodamine B (SRB) assay reveal low micromolar IC values, indicating strong potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 4.5 | Induction of apoptosis |

| MCF-7 (Breast) | 6.8 | Cell cycle arrest |

| HCT116 (Colon) | 3.2 | Inhibition of cell proliferation |

Study on Antiproliferative Activity

In a recent study, researchers evaluated the effects of this compound on cancer cell proliferation. The findings indicated that the compound induced cell cycle arrest and apoptosis in treated cells, with notable increases in p21 protein levels observed through western blot analysis.

Mechanistic Insights

Flow cytometry analyses revealed that treatment with this compound led to significant changes in the cell cycle distribution of A2780 cells, suggesting a G1 phase arrest. The results underscore the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Q. What safety protocols are critical when handling this compound in high-throughput screening assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.